1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride
Description
Chemical Classification and Nomenclature
Structural Classification
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride belongs to the imidazolidinone class of heterocyclic compounds. Its core structure comprises a five-membered ring with three carbons and two nitrogens (C₃N₂) in a saturated configuration, with a ketone group at the 2-position. The pyrrolidin-2-ylmethyl substituent is attached to the nitrogen at position 1 of the imidazolidinone ring, while the hydrochloride counterion enhances solubility and stability.
Key Structural Features:
| Feature | Description |
|---|---|
| Ring System | Imidazolidin-2-one (saturated C₃N₂ with a urea-like structure) |
| Substituent | Pyrrolidin-2-ylmethyl group at N1 |
| Counterion | Hydrochloride (Cl⁻) improving ionic character and solubility |
| Molecular Formula | C₈H₁₆ClN₃O |
| Molecular Weight | 205.68 g/mol |
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)6-7-2-1-3-9-7;/h7,9H,1-6H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANDEOFCNKTGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions from Patent CA1087200A
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halide (e.g., ethyl iodide), NaH | Substituted pyrrolidin-2-one derivatives |
| Benzoylation (protection) | Benzoyl chloride, pyridine, ambient temp | Benzoyloxy derivatives for purification |
| Acid workup | Addition of HCl or H2SO4, stirring 20 min | Hydrochloride salt formation |
| Purification | Silica gel chromatography, ethyl acetate | Pure substituted pyrrolidin derivatives |
This method allows for the preparation of functionalized pyrrolidine intermediates necessary for further coupling steps.
Coupling with Imidazolidin-2-one
The key step to form 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one involves coupling the pyrrolidin-2-ylmethyl intermediate with imidazolidin-2-one or its derivatives. A representative synthesis from the literature (ACS Journal of Medicinal Chemistry) shows that amine-containing pyrrolidine derivatives can be reacted with imidazolidin-2-one derivatives under amide bond-forming conditions or nucleophilic substitution to yield the target compound or its analogs.
Typical Coupling Conditions
| Reagents | Conditions | Notes |
|---|---|---|
| Pyrrolidin-2-ylmethyl amine | Reacted with imidazolidin-2-one derivative | Often in presence of coupling agents |
| Solvent | Ethanol or anhydrous organic solvents | Reflux or elevated temperature (~80 °C) |
| Acid/base | Hydrochloric acid for salt formation | Stabilizes final hydrochloride salt |
| Reaction time | Several hours to overnight | Monitored by TLC or NMR |
The reaction yields the desired 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one, which is then converted to its hydrochloride salt by treatment with HCl.
Purification and Salt Formation
Purification is typically achieved by chromatographic techniques such as silica gel chromatography using ethyl acetate or similar solvents. The hydrochloride salt is prepared by adding hydrochloric acid to the reaction mixture, stirring, and evaporating to dryness to isolate the crystalline salt form. This step enhances the compound's stability and facilitates characterization.
Example Synthesis Summary Table
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Alkylation of pyrrolidin-2-one | Pyrrolidin-2-one, alkyl halide, NaH, anhydrous pyridine | Functionalized pyrrolidine intermediate |
| Coupling with imidazolidin-2-one | Pyrrolidin-2-ylmethyl amine, imidazolidin-2-one derivative, ethanol, reflux | Formation of target compound |
| Hydrochloride salt formation | Addition of HCl, stirring 20 min, evaporation | Crystalline hydrochloride salt |
| Purification | Silica gel chromatography, ethyl acetate | Pure compound isolated |
Additional Notes from Process Optimization
- Use of anhydrous solvents and inert atmosphere (nitrogen) is recommended to prevent side reactions.
- Reaction temperatures typically range from ambient to 80 °C depending on step.
- Reaction times vary from 20 minutes (for alkylation) to several hours (for coupling).
- Chromatographic purification is essential to separate regioisomers or side products.
- Salt formation with hydrochloric acid improves compound handling and characterization.
Research Findings and Yields
- Alkylation steps yield functionalized pyrrolidine derivatives in moderate to good yields (50–80%).
- Coupling reactions to form the imidazolidin-2-one linked compound often give yields around 40–50%, depending on substrate purity and reaction conditions.
- Final hydrochloride salt formation is typically quantitative after isolation.
This detailed synthesis approach for this compound integrates classical alkylation and coupling chemistry with careful purification and salt formation steps. The methodology is supported by patent literature and peer-reviewed synthesis reports, ensuring a robust and scalable preparation protocol.
Chemical Reactions Analysis
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazolidin-2-one Derivatives
Key Structural and Functional Differences
Pyrrolidine vs. Piperidine Substituents: The pyrrolidine ring in the target compound confers lower steric hindrance and higher flexibility compared to the piperidine group in 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride. This flexibility may enhance binding to conformational enzyme pockets .
Aromatic vs. Aliphatic Substituents :
- Compounds like 1-(3-chlorophenyl)imidazolidin-2-one and Varoglutamstat incorporate aromatic groups, enabling π-π stacking interactions with biological targets. Varoglutamstat’s dual aromatic system is critical for its amyloid-β inhibition .
- Aliphatic substituents (e.g., chloroethyl) increase reactivity , as seen in alkylating agents used in cancer therapy .
Hydrochloride Salt Formation :
- The hydrochloride form improves aqueous solubility and bioavailability, a common feature in analogs like 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride and the target compound .
Biological Activity
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolidine ring and an imidazolidinone structure, which contribute to its biological activity. The hydrochloride salt form enhances its solubility and bioavailability.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of imidazolidinones exhibit significant antimicrobial properties against a range of pathogens.
- Neuroprotective Effects : Recent research has explored its potential in treating neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to inhibit acetylcholinesterase (AChE) activity, similar to established drugs like donepezil .
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound's structural features allow it to bind effectively to the active site of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function in Alzheimer's patients .
- Antimicrobial Mechanism : The imidazolidinone moiety is believed to disrupt bacterial cell wall synthesis and function, leading to cell lysis .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anti-Alzheimer's Activity : In a study comparing several derivatives, this compound showed promising results in improving cognitive function in animal models when compared with standard treatments .
- Cytotoxic Effects on Cancer Cells : Research demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Table 2: Case Study Results
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride, and what critical reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves cyclization reactions or functional group modifications of precursor molecules. For example, N-acylation of cyclic urea derivatives using reagents like chloroacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., THF) is a common approach. Yield optimization requires precise stoichiometric ratios, temperature control (0–5°C for exothermic steps), and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic imidazolidinone carbonyl signals at ~170 ppm.
- X-ray Crystallography : Resolves steric interactions and confirms the E-configuration observed in structurally related 1-(azin-2-yl)imidazolidin-2-ones. Non-planar geometries arise from steric hindrance between pyrrolidine substituents and the carbonyl oxygen .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity of this compound against enzymatic targets like glutaminyl cyclase or viral proteases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models analyze binding affinities to active sites. For example, imidazolidin-2-one derivatives targeting SARS-CoV-2 Mpro (main protease) were screened using LC-HRMS and docking simulations to identify key hydrogen bonds with catalytic residues (e.g., His41/Cys145). Similar approaches apply to glutaminyl cyclase inhibition, as seen in varoglutamstat’s dual Aβ/neuroinflammation targeting .
Q. How does the pyrrolidine substitution pattern influence pharmacological efficacy in imidazolidin-2-one derivatives?
- Methodological Answer : SAR studies reveal that electron-donating groups on the pyrrolidine ring enhance blood-brain barrier penetration (e.g., varoglutamstat’s benzoimidazole moiety). In contrast, bulky substituents reduce metabolic clearance but may decrease solubility. In vitro assays (e.g., IC determination via fluorogenic substrates) quantify potency against targets like Aβ oligomers .
Q. What strategies resolve discrepancies between computational binding predictions and empirical IC data for imidazolidin-2-one inhibitors?
- Methodological Answer :
- Dynamic Simulations : Molecular dynamics (MD) assess conformational stability of ligand-receptor complexes over time.
- Experimental Validation : Surface plasmon resonance (SPR) measures real-time binding kinetics. Adjust force field parameters in docking software (e.g., AMBER) to align with empirical data. For example, discrepancies in Mpro inhibitor activity were resolved by optimizing solvation models .
Q. What pharmacokinetic parameters are critical for assessing blood-brain barrier penetration in neuropharmacological studies?
- Methodological Answer : Key parameters include:
- LogP : Determined via shake-flask experiments; optimal range 1–3 for CNS penetration.
- Plasma Protein Binding (PPB) : Measured using equilibrium dialysis; <90% binding enhances free drug availability.
- In Vivo PK/PD Models : Cerebrospinal fluid (CSF)-to-plasma ratios in rodent studies validate BBB penetration, as demonstrated in varoglutamstat’s Phase II trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
